Quininib

Description

has antiangiogenic activity; structure in first source

Structure

3D Structure

Propriétés

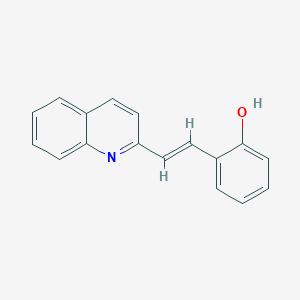

IUPAC Name |

2-[(E)-2-quinolin-2-ylethenyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO/c19-17-8-4-2-6-14(17)10-12-15-11-9-13-5-1-3-7-16(13)18-15/h1-12,19H/b12-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNDEWNGCMCWMA-ZRDIBKRKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=CC=C3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC=CC=C3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4838-66-8 |

Source

|

| Record name | 2-(2-QUINOLIN-2-YL-VINYL)-PHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Quininib's Mechanism of Action in Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quininib (B610386), and its more potent analogue 1,4-dihydroxy this compound (Q8), have emerged as significant inhibitors of angiogenesis, operating through a mechanism of action distinct from conventional anti-VEGF therapies. This technical guide provides an in-depth exploration of the molecular pathways and cellular effects underlying this compound's anti-angiogenic properties. By primarily targeting the cysteinyl leukotriene receptor 1 (CysLT1), this compound initiates a signaling cascade that culminates in the suppression of endothelial cell proliferation, migration, and tube formation. This document details the core mechanism of action, presents quantitative data from key preclinical studies, outlines experimental protocols for assessing anti-angiogenic activity, and provides visual representations of the involved signaling pathways.

Core Mechanism of Action: CysLT1 Receptor Antagonism

This compound and its analogues function as antagonists of the cysteinyl leukotriene (CysLT) receptors, with a notable selectivity for CysLT1 over CysLT2.[1] Cysteinyl leukotrienes are inflammatory lipid mediators that, upon binding to their receptors on endothelial cells, trigger pro-angiogenic signaling.[2] By blocking the CysLT1 receptor, this compound effectively inhibits these downstream pathways, leading to a reduction in angiogenesis. This mechanism is critically VEGF-independent, offering a potential therapeutic avenue for cancers that have developed resistance to traditional anti-VEGF treatments.[3][4]

Downstream Signaling Pathways

The antagonism of the CysLT1 receptor by this compound instigates a cascade of intracellular events that collectively impair the angiogenic process. Key downstream effects include:

-

Inhibition of NF-κB and Calpain-2: this compound and its analogue Q8 have been shown to reduce cellular levels of the transcription factor NF-κB and the calcium-dependent protease Calpain-2. NF-κB is a known regulator of pro-angiogenic and pro-inflammatory gene expression, while Calpain-2 is involved in cell migration.

-

Reduction of Pro-Angiogenic Protein Secretion: Treatment with Q8 leads to a significant decrease in the secretion of several pro-angiogenic proteins by endothelial cells, including Vascular Endothelial Growth Factor (VEGF), Intercellular Adhesion Molecule-1 (ICAM-1), and Vascular Cell Adhesion Molecule-1 (VCAM-1).

-

Modulation of the TIE-2/Angiopoietin Pathway: Emerging evidence suggests that this compound's mechanism may also involve the TIE-2/Angiopoietin signaling pathway. The analogue Q8 has been observed to decrease the secretion of the TIE-2 receptor in human ex vivo colorectal cancer tumor explants. The Angiopoietin-TIE-2 axis is a critical regulator of vascular maturation and stability.

Off-Target Effects

While the primary mechanism of this compound is CysLT1 antagonism, its more potent analogue Q8 has demonstrated some off-target activity at higher concentrations. Specifically, at a concentration of 10 μM, Q8 was found to inhibit the kinase activity of VEGFR2 and VEGFR3 by 65% and 78%, respectively. This suggests a potential dual role for Q8 at elevated doses, which may contribute to its enhanced anti-angiogenic efficacy.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound and its analogue Q8.

Table 1: Receptor Antagonist Potency

| Compound | Target Receptor | IC50 Value |

| This compound | CysLT1 | 1.2 µM |

| This compound | CysLT2 | 52 µM |

| Q8 | CysLT1 | 4.9 µM |

Table 2: Comparative Anti-Angiogenic Activity in Zebrafish Intersegmental Vessel (ISV) Assay

| Compound | Concentration | % Inhibition of ISV Development (compared to control) |

| This compound | 10 µM | Statistically significant inhibition |

| Q8 | 10 µM | Significantly greater inhibition than this compound |

| Q8 | 1 µM | 75% |

| Q8 | 0.5 µM | 12.4% |

| Q18 | 10 µM | Significantly greater inhibition than this compound |

| Q18 | 1 µM | 30% |

Table 3: Effect on Human Microvascular Endothelial Cell (HMEC-1) Number

| Compound (10 µM) | 72 hours | 96 hours |

| This compound | No significant effect | Significant reduction |

| Q8 | Significant reduction | Significant reduction |

| Q18 | Significant reduction | Significant reduction |

Signaling Pathway and Experimental Workflow Diagrams

This compound's Anti-Angiogenic Signaling Pathway

Caption: this compound antagonizes the CysLT1 receptor, inhibiting downstream signaling and reducing angiogenesis.

Experimental Workflow for In Vitro Angiogenesis Assays

Caption: Workflow for assessing this compound's anti-angiogenic effects in vitro.

Detailed Experimental Protocols

Endothelial Cell Proliferation Assay

-

Cell Culture: Human Microvascular Endothelial Cells (HMEC-1) are cultured in appropriate endothelial cell growth medium supplemented with fetal bovine serum and growth factors.

-

Seeding: Cells are seeded into 96-well plates at a density of approximately 2 x 10³ to 5 x 10³ cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, Q8, a vehicle control (e.g., DMSO), and a positive control (e.g., a known anti-proliferative agent).

-

Incubation: Plates are incubated for 24, 48, 72, or 96 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Quantification: Cell proliferation is assessed using a colorimetric assay such as the MTS assay. The absorbance is measured at 490 nm, and the results are expressed as a percentage of the vehicle-treated control.

Endothelial Cell Migration Assay (Scratch Assay)

-

Cell Culture and Seeding: HMEC-1 cells are seeded in 6-well or 24-well plates and grown to confluence.

-

Wound Creation: A sterile pipette tip is used to create a linear "scratch" or wound in the confluent cell monolayer.

-

Treatment: The medium is removed, and the cells are washed with PBS to remove dislodged cells. Fresh medium containing the test compounds (this compound, Q8), vehicle control, and positive control is added.

-

Image Acquisition: Images of the scratch are captured at time 0 and at subsequent time points (e.g., 8, 12, 24 hours) using an inverted microscope.

-

Analysis: The width of the scratch is measured at different points, and the rate of cell migration is calculated by determining the percentage of wound closure over time compared to the control.

Endothelial Cell Tube Formation Assay

-

Plate Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify at 37°C.

-

Cell Seeding: HMEC-1 cells are suspended in medium containing the test compounds (this compound, Q8) or controls and seeded onto the solidified matrix at a density of 1 x 10⁴ to 1.5 x 10⁴ cells per well.

-

Incubation: The plate is incubated for 4 to 18 hours at 37°C to allow for the formation of capillary-like tube structures.

-

Visualization and Quantification: The formation of tube networks is visualized using an inverted microscope. For quantitative analysis, cells can be labeled with a fluorescent dye (e.g., Calcein AM) prior to imaging. The total tube length, number of junctions, and number of loops are quantified using image analysis software.

Zebrafish Angiogenesis Assay

-

Zebrafish Line: Transgenic zebrafish embryos expressing a fluorescent protein in their vasculature (e.g., Tg(fli1:EGFP) or Tg(kdrl:EGFP)) are used.

-

Embryo Collection and Staging: Fertilized embryos are collected and staged.

-

Compound Exposure: Embryos at a specific developmental stage (e.g., 24 hours post-fertilization) are placed in multi-well plates containing embryo medium with various concentrations of this compound, Q8, or a vehicle control.

-

Incubation: The embryos are incubated at 28.5°C for a defined period (e.g., 24-48 hours).

-

Imaging and Analysis: The development of intersegmental vessels (ISVs) is visualized using a fluorescence microscope. The number of complete ISVs is counted, or the total length of the vasculature is quantified using image analysis software to assess the extent of angiogenesis inhibition.

Conclusion

This compound and its analogues represent a novel class of anti-angiogenic agents with a distinct mechanism of action centered on the antagonism of the CysLT1 receptor. Their ability to inhibit angiogenesis independently of the VEGF pathway makes them promising candidates for further investigation, particularly in the context of overcoming resistance to current anti-angiogenic therapies. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further explore the therapeutic potential of this compound in oncology and other angiogenesis-dependent diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Cysteinyl Leukotriene Pathway and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A this compound Analogue and Cysteinyl Leukotriene Receptor Antagonist Inhibits Vascular Endothelial Growth Factor (VEGF)-independent Angiogenesis and Exerts an Additive Antiangiogenic Response with Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A this compound Analogue and Cysteinyl Leukotriene Receptor Antagonist Inhibits Vascular Endothelial Growth Factor (VEGF)-independent Angiogenesis and Exerts an Additive Antiangiogenic Response with Bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Quininib as a CysLT1/CysLT2 Receptor Antagonist

This technical guide provides a comprehensive overview of this compound, a small molecule identified as a dual antagonist of the cysteinyl leukotriene 1 (CysLT1) and cysteinyl leukotriene 2 (CysLT2) receptors. This document details its pharmacological profile, mechanism of action, relevant experimental protocols, and therapeutic potential, with a focus on its anti-angiogenic properties.

Introduction: Cysteinyl Leukotrienes and this compound

Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway.[1] They play a crucial role in inflammatory processes and are implicated in the pathophysiology of various diseases, including asthma, allergic rhinitis, cardiovascular diseases, and several types of cancer.[2][3][4] CysLTs exert their effects by activating G-protein coupled receptors (GPCRs), primarily the CysLT1 and CysLT2 receptors.[1]

This compound (chemical name: 2-[(E)-2-(quinolin-2-yl)vinyl]phenol) is a small quinoline (B57606) molecule originally discovered through phenotype-based chemical screening for its novel anti-angiogenic activity. Subsequent research has characterized it as a dual antagonist of CysLT1 and CysLT2 receptors, with a notable preference for CysLT1. Its ability to inhibit angiogenesis and inflammation has positioned it as a compound of interest for ocular neovascular pathologies and oncology.

Pharmacological Profile and Quantitative Data

This compound functions as an antagonist at both CysLT1 and CysLT2 receptors, though it demonstrates significantly higher potency for CysLT1. Structure-activity relationship (SAR) studies have led to the development of analogues with enhanced potency.

Data Presentation: Antagonist Activity

The inhibitory concentrations (IC50) of this compound and its more potent analogue, Q8, are summarized below.

| Compound | Target Receptor | IC50 (µM) | Cell Line | Notes |

| This compound | CysLT1 | 1.2 | - | Also reported as 1.4 µM. |

| CysLT2 | 52 | - | Shows ~43-fold selectivity for CysLT1 over CysLT2. | |

| Q8 | CysLT1 | 4.9 | CHO | A structural analogue of this compound with more potent in vivo anti-angiogenic activity. |

| CysLT2 | > 30 | HEK-293 | At 30 µM, Q8 produced only 22.9% antagonism, which is considered insignificant. |

Mechanism of Action and Signaling Pathways

CysLT receptors are GPCRs that, upon activation by their endogenous ligands (LTD4, LTC4), trigger downstream signaling cascades that mediate inflammation, cell proliferation, and angiogenesis.

-

CysLT1 Receptor Signaling: The CysLT1 receptor is a high-affinity receptor for LTD4. It primarily couples to Gq/11 proteins, activating the phospholipase C (PLC) pathway. This leads to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC). A key downstream effector of CysLT1 signaling is the phosphorylation of extracellular signal-regulated kinase (ERK), which is involved in cell proliferation.

-

CysLT2 Receptor Signaling: The CysLT2 receptor binds LTC4 and LTD4 with roughly equal affinity. Similar to CysLT1, it can couple to Gq proteins and activate the PLC-calcium pathway. CysLT2 activation has also been linked to the Rho/Rho-kinase pathway, which can induce endothelial cell proliferation and inflammation.

This compound exerts its effects by competitively binding to these receptors, thereby blocking the downstream signaling initiated by CysLTs. This antagonism has been shown to inhibit LTD4-induced phosphorylation of ERK, a key event in the CysLT1 signaling cascade.

Mandatory Visualizations: Signaling Pathways

Caption: CysLT1 receptor signaling pathway and antagonism by this compound.

Caption: CysLT2 receptor signaling pathway and antagonism by this compound.

Experimental Protocols

The characterization of this compound and its analogues has involved several key experimental methodologies.

Protocol 1: Cell-Based CysLT Receptor Antagonism Assay

This assay is used to determine the IC50 of a compound by measuring its ability to inhibit receptor activation by an agonist.

Objective: To quantify the antagonistic activity of this compound at CysLT1 or CysLT2 receptors.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells overexpressing the human CysLT1 receptor or Human Embryonic Kidney (HEK-293) cells overexpressing the CysLT2 receptor are cultured in appropriate media.

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator, such as Fluo-3, which allows for the measurement of changes in intracellular calcium concentration.

-

Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound, Q8) or a vehicle control (e.g., DMSO).

-

Agonist Stimulation: The cells are then stimulated with a known CysLT receptor agonist, typically LTD4, at a concentration that elicits a submaximal response.

-

Signal Detection: The change in fluorescence, corresponding to calcium mobilization, is measured using a fluorometric imaging plate reader or a similar instrument.

-

Data Analysis: The percentage of inhibition of the agonist-induced response is calculated for each concentration of the antagonist. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Protocol 2: In Vivo Zebrafish Angiogenesis Assay

This phenotype-based assay provides a whole-organism model to assess the effect of compounds on blood vessel development.

Objective: To evaluate the anti-angiogenic activity of this compound in vivo.

Methodology:

-

Zebrafish Line: Transgenic zebrafish embryos, such as Tg(fli1:EGFP), which have fluorescently labeled endothelial cells, are used for easy visualization of the vasculature.

-

Compound Exposure: Embryos at a specific developmental stage (e.g., 24 hours post-fertilization) are placed in multi-well plates containing embryo medium with various concentrations of the test compound (e.g., 1-10 µM this compound) or a vehicle control.

-

Incubation: The embryos are incubated for a defined period (e.g., 24-48 hours) to allow for further development and for the compound to take effect.

-

Imaging: Following incubation, embryos are anesthetized and mounted for microscopic imaging. The development of intersegmental vessels (ISVs) is assessed.

-

Quantification and Analysis: The number of complete, properly formed ISVs is counted for each embryo. The percentage of inhibition of vessel formation compared to the control group is calculated to determine the compound's anti-angiogenic potency.

Mandatory Visualization: Experimental Workflow

Caption: A typical experimental workflow for a cell-based receptor antagonism assay.

Structure-Activity Relationship (SAR)

The development of this compound analogues has provided insight into the structural features that confer its biological activity. The parent molecule, this compound, is 2-[(E)-2-(quinolin-2-yl)vinyl]phenol. A key analogue, designated Q8, is (E)-2-(2-quinolin-2-yl-vinyl)-benzene-1,4-diol HCl. The enhanced potency of Q8 compared to this compound is likely attributable to the additional hydroxyl group on the phenyl ring. This modification may facilitate more effective binding to the CysLT1 receptor, analogous to how specific hydroxy group positioning is critical for the activity of other drugs like tamoxifen.

Therapeutic Potential and Applications

This compound's dual antagonism of CysLT receptors, particularly its potent inhibition of CysLT1, underpins its therapeutic potential in diseases driven by inflammation and pathological angiogenesis.

-

Ocular Neovascular Pathologies: this compound is a potent inhibitor of developmental angiogenesis in the zebrafish eye, suggesting it could be used for research into conditions like proliferative diabetic retinopathy and neovascular age-related macular degeneration. Its mechanism is distinct from anti-VEGF agents, indicating it may complement existing therapies.

-

Oncology: CysLT receptors are often aberrantly expressed in tumors, and their signaling can promote cancer progression. This compound and its analogues have demonstrated anti-cancer activity in preclinical models of colorectal cancer and uveal melanoma. In colorectal cancer xenografts, this compound reduced tumor growth and the expression of angiogenic genes. In uveal melanoma cell lines, this compound significantly inhibits survival, proliferation, and oxidative phosphorylation.

Conclusion

This compound is a novel dual CysLT1/CysLT2 receptor antagonist with a clear preference for CysLT1. Its mechanism of action, centered on the inhibition of pro-inflammatory and pro-angiogenic signaling pathways, has been validated in a range of in vitro and in vivo models. The development of more potent analogues like Q8 highlights the potential for chemical optimization of this scaffold. With demonstrated efficacy in preclinical models of ocular disease and cancer, this compound represents a promising therapeutic agent that warrants further investigation and development.

References

- 1. A this compound Analogue and Cysteinyl Leukotriene Receptor Antagonist Inhibits Vascular Endothelial Growth Factor (VEGF)-independent Angiogenesis and Exerts an Additive Antiangiogenic Response with Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A dual role for cysteinyl leukotriene receptors in the pathogenesis of corneal infection - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and synthesis of Quininib

An In-depth Technical Guide to the Discovery and Synthesis of Quininib

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, chemically identified as 2-[(E)-2-(quinolin-2-yl)vinyl]phenol, is a novel small molecule inhibitor of angiogenesis.[1] It was discovered through phenotype-based chemical screening and has been characterized as an antagonist of the cysteinyl leukotriene receptors 1 and 2 (CysLT1 and CysLT2).[1][2][3] Its anti-angiogenic properties, independent of the VEGF receptor pathway, present a promising avenue for therapeutic intervention in pathologies characterized by excessive blood vessel growth, such as cancer and ocular neovascular diseases.[2] This document provides a comprehensive overview of the discovery, synthesis, biological activity, and mechanism of action of this compound.

Discovery of this compound

The discovery of this compound was the result of a phenotype-based chemical screen utilizing the ChemBridge DiversetTM library. The primary assay assessed the inhibition of hyaloid vessel angiogenesis in a transgenic zebrafish model, Tg(fli1:EGFP). This in vivo screening approach led to the identification of 2-[(E)-2-(quinolin-2-yl)vinyl]phenol as a potent inhibitor of developmental angiogenesis.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through a condensation reaction, such as the Claisen-Schmidt or Knoevenagel condensation. The logical precursors for this synthesis are 2-methylquinoline (B7769805) (quinaldine) and 2-hydroxybenzaldehyde (salicylaldehyde).

Synthetic Pathway

Caption: Synthetic route for this compound.

Experimental Protocol for Synthesis

-

Reaction Setup: In a round-bottom flask, dissolve 2-methylquinoline and 2-hydroxybenzaldehyde in a suitable solvent, such as acetic anhydride, which can also act as a catalyst.

-

Reaction Conditions: Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-water to precipitate the crude product.

-

Purification: Collect the precipitate by filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent like ethanol (B145695) to yield pure 2-[(E)-2-(quinolin-2-yl)vinyl]phenol (this compound).

Biological Activity of this compound and its Analogues

This compound and its analogues have been evaluated for their biological activity in various in vitro and in vivo models. The quantitative data from these studies are summarized below.

| Compound | Target | IC50 (µM) | Assay System |

| This compound | CysLT1R | 1.2 | Cell-based receptor antagonist assay |

| CysLT2R | 52 | Cell-based receptor antagonist assay | |

| Q8 | CysLT1R | 4.9 | Cell-based CysLT1 receptor antagonist assay in CHO cells |

| CysLT2R | >30 | Cell-based CysLT2 receptor activation assay in HEK-293 cells (22.9% antagonism at 30 µM) |

Caption: Table 1: In vitro activity of this compound and its analogue Q8 against CysLT receptors.

| Compound | Cell Line | Assay | Concentration (µM) | Effect |

| This compound | HMEC-1 | Tubule Formation | 3, 10 | Significant inhibition |

| Q8 | HMEC-1 | Tubule Formation | 1, 3, 10 | Significant inhibition (more potent than this compound) |

| Q18 | HMEC-1 | Tubule Formation | 1, 3, 10 | Significant inhibition (more potent than this compound) |

Caption: Table 2: Effect of this compound and its analogues on endothelial cell tubule formation.

Key Experimental Protocols

Zebrafish Intersegmental Vessel (ISV) Assay

This in vivo assay is used to assess the anti-angiogenic activity of compounds on the developing vasculature of zebrafish embryos.

Caption: Workflow for the Zebrafish ISV Assay.

Protocol:

-

Embryo Collection: Collect fertilized eggs from adult Tg(fli1:EGFP) zebrafish.

-

Dechorionation: At 4-6 hours post-fertilization (hpf), enzymatically remove the chorion using Pronase.

-

Compound Administration: Place dechorionated embryos in a 96-well plate and add the test compounds at desired concentrations. Include vehicle (DMSO) and positive controls.

-

Incubation: Incubate the embryos at 28.5°C for 24 to 48 hours.

-

Imaging: At 48 or 72 hpf, anesthetize the embryos with Tricaine and mount them on a microscope slide in low-melting-point agarose.

-

Analysis: Acquire images of the trunk vasculature using a fluorescence microscope. Quantify the number and length of the intersegmental vessels.

Endothelial Cell Tube Formation Assay

This in vitro assay models the differentiation of endothelial cells into capillary-like structures.

Caption: Workflow for the Endothelial Cell Tube Formation Assay.

Protocol:

-

Plate Coating: Coat the wells of a 96-well plate with a basement membrane extract, such as Matrigel, and allow it to solidify at 37°C.

-

Cell Seeding: Seed human microvascular endothelial cells (HMEC-1) onto the Matrigel-coated wells.

-

Treatment: Add this compound or other test compounds to the wells at various concentrations.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4 to 18 hours.

-

Visualization: Stain the cells with Calcein AM and visualize the tube network using a fluorescence microscope.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.

Signaling Pathways Modulated by this compound

This compound exerts its anti-angiogenic effects primarily through the antagonism of CysLT1 and CysLT2 receptors. The downstream signaling cascade of CysLT1 receptor activation is well-characterized and involves several pro-angiogenic mediators. By blocking this receptor, this compound inhibits these downstream pathways.

Caption: this compound's mechanism of action via CysLT1R antagonism.

Stimulation of the CysLT1 receptor by its endogenous ligand, leukotriene D4 (LTD4), activates downstream signaling through phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and protein kinase C (PKC). This cascade leads to the activation of the transcription factor NF-κB, which promotes the expression of pro-angiogenic genes, resulting in the secretion of factors like VEGF, ICAM-1, and VCAM-1. This compound, by antagonizing the CysLT1 receptor, inhibits this entire pathway, leading to a reduction in angiogenesis. Furthermore, the more potent analogue of this compound, Q8, has been suggested to also act on the TIE-2-Angiopoietin signaling pathway.

References

In-vitro Characterization of Quininib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro characterization of Quininib, a small molecule inhibitor with potent anti-angiogenic properties. This document details the core mechanism of action, summarizes key quantitative data from various cellular and biochemical assays, and provides detailed experimental protocols. Furthermore, it visualizes the associated signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's biological activity.

Core Mechanism of Action

This compound and its more potent analogue, Q8, function primarily as antagonists of the cysteinyl leukotriene receptors 1 and 2 (CysLT1 and CysLT2)[1][2]. The binding of this compound to these G protein-coupled receptors inhibits downstream signaling cascades that are crucial for pro-angiogenic and inflammatory processes. Notably, this compound's anti-angiogenic activity is independent of the Vascular Endothelial Growth Factor (VEGF) pathway, suggesting a distinct mechanism of action that could be advantageous in overcoming resistance to conventional anti-VEGF therapies[2][3].

The primary molecular targets and downstream effects are summarized below:

-

Cysteinyl Leukotriene Receptor Antagonism : this compound exhibits a higher affinity for CysLT1R over CysLT2R[1].

-

Inhibition of Downstream Signaling : By blocking CysLT receptors, this compound and its analogues inhibit the activation of several key signaling pathways, including:

-

ERK Pathway : Inhibition of phosphorylated ERK, a downstream effector of CysLT1.

-

NF-κB Pathway : Reduction in the cellular levels of NF-κB.

-

TIE-2 Pathway : Q8, a this compound analogue, has been shown to decrease the secretion of TIE-2.

-

Quantitative Data Summary

The following tables summarize the key quantitative data from various in-vitro assays characterizing the activity of this compound and its analogue Q8.

| Compound | Assay | Cell Line | Parameter | Value | Reference |

| This compound | Receptor Binding | IC50 (CysLT1R) | 1.2 µM | ||

| This compound | Receptor Binding | IC50 (CysLT2R) | 52 µM | ||

| Q8 | Receptor Binding | CHO | IC50 (CysLT1R) | 4.9 µM | |

| Q8 | Receptor Binding | HEK-293 | % Inhibition (CysLT2R at 50 µM) | 22.9% | |

| Q8 | Kinase Assay | % Inhibition (VEGFR2 at 10 µM) | 65% | ||

| Q8 | Kinase Assay | % Inhibition (VEGFR3 at 10 µM) | 78% | ||

| This compound | Cell Viability | CCRF-CEM (Leukemia) | GI50 | 0.22 µM | |

| This compound | Cell Viability | UO-31 (Renal Cancer) | GI50 | 0.62 µM | |

| This compound | Clonogenic Assay | HT-29 | % Survival (at 10 µM) | ~21% | |

| This compound | Clonogenic Assay | HT-29 | % Survival (at 20 µM) | Significantly reduced | |

| Q8 | Clonogenic Assay | HT-29 | % Survival (at 10 µM) | Reduced |

Experimental Protocols

This section provides detailed methodologies for the key in-vitro experiments used to characterize this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human Microvascular Endothelial Cells (HMEC-1) or other relevant cell lines

-

Complete cell culture medium

-

This compound or its analogues (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well plates

-

Multiskan plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control wells.

Endothelial Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of this compound on the migration of endothelial cells.

Materials:

-

Human Microvascular Endothelial Cells (HMEC-1)

-

Complete cell culture medium

-

This compound

-

6-well plates

-

200 µL pipette tips

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed HMEC-1 cells in 6-well plates and grow to confluence.

-

Wound Creation: Create a linear scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.

-

Washing: Wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh medium containing this compound at the desired concentration. Include a vehicle control.

-

Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 8, 16, 24 hours).

-

Data Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Endothelial Cell Tubule Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Materials:

-

Human Microvascular Endothelial Cells (HMEC-1)

-

Basement Membrane Extract (BME), such as Matrigel

-

Complete cell culture medium

-

This compound

-

96-well plates

-

Microscope with a camera

Procedure:

-

Plate Coating: Thaw BME on ice and coat the wells of a 96-well plate with 50 µL of BME per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.

-

Cell Seeding: Resuspend HMEC-1 cells in medium containing this compound at the desired concentration. Seed 1.5 x 10^4 cells per well onto the polymerized BME.

-

Incubation: Incubate the plate for 4-16 hours at 37°C in a 5% CO2 incubator.

-

Image Acquisition: Capture images of the tube-like structures using a microscope.

-

Data Analysis: Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length.

CysLT1 Receptor Binding Assay

This assay determines the binding affinity of this compound to the CysLT1 receptor.

Materials:

-

Cell membranes from a cell line overexpressing CysLT1 receptor (e.g., CHO cells)

-

Radiolabeled ligand for CysLT1 (e.g., [3H]LTD4)

-

This compound

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Mixture: In a microplate, combine the cell membranes, radiolabeled ligand, and varying concentrations of this compound in the assay buffer.

-

Incubation: Incubate the mixture to allow for binding to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) by non-linear regression analysis.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.

Caption: this compound's mechanism of action via CysLT1 receptor antagonism.

Caption: Workflow for the in-vitro characterization of this compound.

Caption: Q8's inhibitory effect on the TIE-2 signaling pathway.

This technical guide provides a foundational understanding of the in-vitro characteristics of this compound. For further detailed information, readers are encouraged to consult the cited literature.

References

Quininib's Impact on Vascular Endothelial Growth Factor: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vascular Endothelial Growth Factor (VEGF) is a pivotal regulator of angiogenesis, the formation of new blood vessels from pre-existing ones. Dysregulation of VEGF signaling is a hallmark of numerous pathologies, including cancer and retinopathies. While direct anti-VEGF therapies have shown clinical efficacy, challenges such as acquired resistance and off-target effects necessitate the exploration of novel therapeutic strategies. This whitepaper provides a comprehensive technical overview of Quininib and its analogues, a class of small molecules that exhibit potent anti-angiogenic properties through a mechanism distinct from direct VEGF receptor inhibition. By antagonizing the cysteinyl leukotriene (CysLT) receptors, this compound and its more potent analogue, Q8, indirectly modulate the expression of VEGF and other pro-angiogenic factors, offering a promising alternative and complementary approach to anti-angiogenic therapy. This document details the underlying signaling pathways, presents key quantitative data, and provides methodologies for the experimental validation of these effects.

Introduction to this compound and its Anti-Angiogenic Properties

This compound is a small molecule initially identified for its novel anti-angiogenic activity.[1] Subsequent research has revealed that it functions as an antagonist of cysteinyl leukotriene receptors 1 and 2 (CysLT1 and CysLT2).[1][2] Unlike many conventional anti-angiogenic agents, this compound does not directly target VEGF receptors.[1] Its mechanism of action is rooted in the modulation of inflammatory signaling pathways that are increasingly recognized for their role in promoting angiogenesis.

A series of structural analogues of this compound have been developed, with (E)-2-(2-quinolin-2-yl-vinyl)-benzene-1,4-diol HCl, designated as Q8, emerging as a significantly more potent anti-angiogenic compound.[1] Q8 has demonstrated superior efficacy in inhibiting endothelial cell proliferation, migration, and tube formation in vitro, as well as developmental angiogenesis in vivo. A key finding is that Q8 exerts an additive anti-angiogenic effect when used in combination with bevacizumab, a monoclonal antibody that directly targets VEGF. This suggests that Q8 operates through a complementary, VEGF-independent pathway, presenting a compelling case for its development as a therapeutic agent to overcome resistance to traditional anti-VEGF therapies.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the bioactivity of this compound and its analogue Q8.

Table 1: Receptor Binding Affinity and In Vitro Efficacy

| Compound | Target | Assay | IC50 Value | Efficacy/Inhibition | Citation |

| This compound | CysLT1R | Receptor Antagonism | 1.2 µM | - | |

| CysLT2R | Receptor Antagonism | 52 µM | - | ||

| Q8 | CysLT1R | Receptor Antagonism | 4.9 µM | 113% inhibition at 50 µM | |

| CysLT2R | Receptor Antagonism | - | 22.9% antagonism (not significant) | ||

| Q8 | VEGFR1 | Ligand Binding | - | ~27% inhibition at 10 µM (not significant) | |

| Q8 | VEGFR2 | Kinase Assay | - | Inhibition below threshold at 1 µM and 3 µM; above threshold at 10 µM | |

| Q8 | VEGFR3 | Kinase Assay | - | Inhibition below threshold at 1 µM and 3 µM; above threshold at 10 µM |

Table 2: Effects on Cellular Processes and Protein Secretion

| Compound | Cell Line | Assay | Concentration | Effect | Citation |

| Q8 | HMEC-1 | Cell Migration | 10 µM | Significant reduction in cell migration | |

| Q8 | HMEC-1 | Cell Number | 10 µM | Significant reduction at 72h and 96h | |

| Q8 | HMEC-1 | Tubule Formation | - | Significant reduction | |

| Q8 | Human Endothelial Cells | Protein Secretion | - | Significant reduction in secreted VEGF, ICAM-1, and VCAM-1 | |

| Q8 | HT29-Luc2 | Colony Formation | 10 µM | Reduced clone survival | |

| Q8 | Human CRC Explants | Protein Secretion | - | Significantly decreased secretion of TIE-2 and VCAM-1 |

Signaling Pathways and Mechanism of Action

This compound and its analogues exert their anti-angiogenic effects by antagonizing the CysLT1 receptor. Activation of the CysLT1 receptor by its ligands, the cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄), triggers downstream signaling cascades that promote inflammation and angiogenesis. A key downstream effector of CysLT1 receptor activation is the transcription factor Nuclear Factor-kappa B (NF-κB). NF-κB is a master regulator of genes involved in inflammation and has been shown to directly upregulate the expression of VEGF.

By blocking the CysLT1 receptor, this compound and Q8 inhibit the activation of NF-κB. This leads to the downregulation of NF-κB target genes, including those encoding for pro-angiogenic and pro-inflammatory molecules such as VEGF, Intercellular Adhesion Molecule-1 (ICAM-1), and Vascular Cell Adhesion Molecule-1 (VCAM-1). The reduction in the secretion of these molecules from endothelial and tumor cells contributes to the observed anti-angiogenic effects. Additionally, Q8 has been shown to reduce cellular levels of calpain-2, another protein implicated in angiogenesis.

Caption: Signaling pathway of this compound's effect on VEGF.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound and its analogues on VEGF-related angiogenic processes.

In Vitro Assays

Caption: Workflow for in vitro experimental assays.

This assay assesses the effect of this compound/Q8 on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Seed human microvascular endothelial cells (HMEC-1) or other relevant cell lines in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound, Q8, or a vehicle control (e.g., 0.1% DMSO) for 24, 48, 72, or 96 hours.

-

MTT Incubation: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

This assay evaluates the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

-

Plate Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C for 30-60 minutes.

-

Cell Seeding: Seed HMEC-1 cells (e.g., 1.5 x 10⁴ cells/well) onto the Matrigel-coated wells in the presence of various concentrations of this compound, Q8, or a vehicle control.

-

Incubation: Incubate the plate for 4-18 hours at 37°C to allow for tube formation.

-

Visualization and Quantification: Visualize the tube-like structures using a microscope. The extent of tube formation can be quantified by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.

This assay measures the directional migration of endothelial cells towards a chemoattractant, a crucial process in angiogenesis.

-

Plate Preparation: Use a CIM-Plate 16. Add chemoattractant (e.g., medium with 10% FBS) to the lower chamber wells.

-

Cell Seeding: Seed HMEC-1 cells in serum-free medium in the upper chamber in the presence of various concentrations of this compound, Q8, or a vehicle control.

-

Real-Time Monitoring: Place the plate in the xCELLigence RTCA DP instrument and monitor cell migration in real-time for a specified period (e.g., 24 hours) by measuring changes in electrical impedance as cells migrate through the microporous membrane.

-

Data Analysis: The cell index, which is proportional to the number of migrated cells, is plotted over time to generate migration curves.

In Vivo Assays

Caption: Workflow for in vivo experimental assays.

This in vivo model allows for the rapid assessment of a compound's effect on blood vessel development in a whole organism.

-

Zebrafish Line: Use a transgenic zebrafish line that expresses a fluorescent protein in the vasculature, such as Tg(fli1:EGFP).

-

Embryo Collection and Treatment: Collect fertilized embryos and place them in 96-well plates. At a specific developmental stage (e.g., 24 hours post-fertilization), add this compound, Q8, or a vehicle control to the embryo medium at various concentrations.

-

Incubation: Incubate the embryos at 28.5°C for a defined period (e.g., 24-48 hours).

-

Imaging and Analysis: Anesthetize the embryos and image the trunk vasculature using a fluorescence microscope. The anti-angiogenic effect is quantified by counting the number of complete intersegmental vessels (ISVs) or by measuring the total length of the vasculature.

This preclinical cancer model is used to evaluate the anti-tumor efficacy of this compound and its analogues in a mammalian system.

-

Cell Line and Animal Model: Use a human colorectal cancer cell line, such as HT29-Luc2, and immunocompromised mice (e.g., BALB/c nude mice).

-

Tumor Implantation: Subcutaneously inject a suspension of HT29-Luc2 cells into the flank of the mice.

-

Compound Administration: Once tumors reach a palpable size, randomize the mice into treatment groups. Administer this compound, Q8, a positive control (e.g., 5-fluorouracil), or a vehicle control via a suitable route (e.g., intraperitoneal injection) at a specified dose and schedule (e.g., 50 mg/kg daily).

-

Tumor Growth Monitoring: Measure tumor volume regularly (e.g., every 2-3 days) using calipers. If using a luciferase-expressing cell line, tumor burden can also be monitored by bioluminescence imaging.

-

Endpoint Analysis: At the end of the study, excise the tumors and perform immunohistochemical analysis for markers of angiogenesis (e.g., CD31), proliferation (e.g., Ki-67), and apoptosis (e.g., cleaved caspase-3).

Conclusion and Future Directions

This compound and its analogues, particularly Q8, represent a novel class of anti-angiogenic agents with a distinct mechanism of action centered on the antagonism of the CysLT1 receptor. Their ability to modulate VEGF expression indirectly, through the inhibition of the NF-κB signaling pathway, provides a compelling rationale for their further investigation. The VEGF-independent nature of their anti-angiogenic activity and the observed additive effects with direct VEGF inhibitors like bevacizumab highlight their potential to address the significant clinical challenge of resistance to current anti-angiogenic therapies.

Future research should focus on a more detailed elucidation of the downstream signaling events following CysLT1 receptor blockade and a comprehensive evaluation of the in vivo efficacy and safety profile of Q8 in a broader range of preclinical cancer models. Furthermore, clinical trials are warranted to assess the therapeutic potential of this promising class of compounds in patients with cancer and other angiogenesis-dependent diseases. The unique mechanism of action of this compound and its analogues positions them as a valuable addition to the armamentarium of anti-angiogenic therapies.

References

The Anti-Inflammatory Properties of Quininib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quininib (B610386), and its more potent analogue 1,4-dihydroxy this compound (Q8), represent a novel class of small molecules with significant anti-inflammatory and anti-angiogenic properties.[1] Initially identified for its role in developmental ocular angiogenesis, this compound has demonstrated therapeutic potential in various preclinical models of cancer and inflammation.[1] This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, focusing on its mechanism of action, effects on key signaling pathways, and detailed experimental protocols for its evaluation.

Mechanism of Action: Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonism

This compound and its analogues exert their anti-inflammatory effects primarily through the antagonism of the Cysteinyl Leukotriene Receptor 1 (CysLT1).[1][2] Cysteinyl leukotrienes (CysLTs) are potent lipid mediators that play a crucial role in inflammatory processes.[3] By binding to and blocking the CysLT1 receptor, this compound inhibits the downstream signaling cascades that promote inflammation. The analogue, 1,4-dihydroxy this compound (Q8), has been shown to be a potent CysLT1 antagonist with an IC50 of 4.9 μM.

Data Presentation: Quantitative Effects of this compound on Inflammatory Markers

The anti-inflammatory activity of this compound and its analogue Q8 has been quantified in various preclinical models. The following tables summarize the key findings, showcasing the reduction in the secretion of pro-inflammatory cytokines and other inflammatory mediators.

| Model System | Treatment | Cytokine/Marker | Reduction (%) | p-value | Reference |

| Colorectal Cancer Explants | 10 µM this compound | IL-6 | 37.8% | < 0.01 | |

| Colorectal Cancer Explants | 10 µM this compound | IL-8 | 13.2% | < 0.05 | |

| Colorectal Cancer Explants | 10 µM this compound | VEGF | 47.3% | < 0.01 | |

| Colorectal Cancer Explants | 10 µM this compound | ENA-78 | Significant | < 0.01 | |

| Colorectal Cancer Explants | 10 µM this compound | GROα | Significant | < 0.01 | |

| Colorectal Cancer Explants | 10 µM this compound | MCP-1 | Significant | < 0.01 | |

| Colorectal Cancer Explants | 10 µM this compound | TNF-α | Significant | < 0.01 | |

| Colorectal Cancer Explants | 10 µM this compound | IL-1β | Significant | < 0.01 | |

| Human Colorectal Cancer Tumour Explants | 10 µM 1,4-dihydroxy this compound (Q8) | TIE-2 | Significant | - | |

| Human Colorectal Cancer Tumour Explants | 10 µM 1,4-dihydroxy this compound (Q8) | VCAM-1 | Significant | - | |

| Mel285 (primary uveal melanoma) cells | This compound | IL-2 | Significant Downregulation | < 0.05 | |

| Mel285 (primary uveal melanoma) cells | This compound | IL-6 | Significant Downregulation | < 0.05 | |

| OMM2.5 (metastatic uveal melanoma) cells | This compound | IL-10, IL-1β, IL-2 | Significant Upregulation | < 0.0001 | |

| OMM2.5 (metastatic uveal melanoma) cells | This compound | IL-13, IL-8 | Significant Upregulation | < 0.001 | |

| OMM2.5 (metastatic uveal melanoma) cells | This compound | IL-12p70, IL-6 | Significant Upregulation | < 0.05 |

Table 1: Summary of the effects of this compound and its analogue Q8 on the secretion of inflammatory cytokines and markers.

Signaling Pathways Modulated by this compound

This compound's antagonism of the CysLT1 receptor leads to the modulation of several downstream signaling pathways critical to the inflammatory response.

Cysteinyl Leukotriene Receptor 1 (CysLT1) Signaling Pathway

Cysteinyl leukotrienes, upon binding to the CysLT1 receptor, activate G-proteins, leading to downstream signaling that promotes inflammation. This compound, by blocking this initial step, prevents the activation of these pro-inflammatory cascades.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. This compound has been shown to inhibit the NF-κB pathway, likely as a downstream consequence of CysLT1 antagonism. This inhibition leads to a reduction in the production of pro-inflammatory cytokines.

References

Methodological & Application

Quininib Treatment Protocol for In-Vivo Cancer Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the in-vivo evaluation of Quininib (B610386) and its more potent analog, 1,4-dihydroxy this compound (Q8), in a colorectal cancer xenograft model. This compound and its derivatives are antagonists of the cysteinyl leukotriene receptor 1 (CysLT1), exhibiting anti-angiogenic and anti-tumor properties. The protocols outlined below cover animal model selection, tumor cell implantation, drug preparation and administration, and methods for assessing treatment efficacy, including tumor volume measurement and biomarker analysis. The provided data and methodologies are based on preclinical studies demonstrating the potential of these compounds in cancer therapy.

Introduction

This compound is a small molecule that has been identified as an antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2][3] Its more potent analog, 1,4-dihydroxy this compound (Q8), has demonstrated significant anti-cancer properties in preclinical models of colorectal cancer.[1][2] The mechanism of action involves the inhibition of the TIE-2/Angiopoietin signaling pathway, which is crucial for tumor angiogenesis. By targeting CysLT1, this compound and Q8 can modulate the tumor microenvironment and inhibit the growth of new blood vessels that supply nutrients to the tumor. This application note provides detailed protocols for researchers to conduct in-vivo studies to evaluate the efficacy of this compound and Q8 in a xenograft model of human colorectal cancer.

Data Presentation

The following tables summarize the quantitative data from a representative in-vivo study comparing the efficacy of this compound (Q1) and 1,4-dihydroxy this compound (Q8) in a colorectal cancer xenograft model.

Table 1: In-Vivo Efficacy of this compound (Q1) and 1,4-dihydroxy this compound (Q8) on Tumor Growth

| Treatment Group | Dose (mg/kg) | Administration Route | Mean Final Tumor Volume (mm³) | Percent Tumor Growth Inhibition (%) | Statistical Significance (p-value vs. Vehicle) |

| Vehicle (10% DMSO) | - | Intraperitoneal | 814 | - | - |

| This compound (Q1) | 25 | Intraperitoneal | 633 | 22.2 | < 0.05 |

| 1,4-dihydroxy this compound (Q8) | 25 | Intraperitoneal | 553 | 32.1 | < 0.001 |

Table 2: Effect of this compound Analogs on Angiogenic Marker Expression in Tumor Xenografts

| Treatment Group | Biomarker | Method | Result |

| 1,4-dihydroxy this compound (Q8) | Calpain-2 | Immunohistochemistry | Significantly reduced expression compared to vehicle control |

Experimental Protocols

Cell Line and Culture

-

Cell Line: HT-29-Luc2 (human colorectal adenocarcinoma cell line expressing luciferase).

-

Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

-

Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

In-Vivo Xenograft Model

-

Animal Model: Female athymic nude mice (Balb/c nu/nu), 6-8 weeks old.

-

Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

-

Tumor Cell Implantation:

-

Harvest HT-29-Luc2 cells during the exponential growth phase.

-

Wash the cells twice with sterile phosphate-buffered saline (PBS).

-

Resuspend the cells in PBS at a concentration of 5 x 10^6 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth by measuring the length and width of the tumor with digital calipers every 3-4 days.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Begin treatment when tumors reach a volume of approximately 75-150 mm³.

-

Drug Preparation and Administration

-

Drug Preparation:

-

Prepare a stock solution of this compound (Q1) and 1,4-dihydroxy this compound (Q8) in 100% Dimethyl Sulfoxide (DMSO).

-

On the day of injection, dilute the stock solution with sterile PBS to achieve the final desired concentration in a vehicle of 10% DMSO. For a 25 mg/kg dose in a 20g mouse (0.5 mg/mouse), if the injection volume is 100 µL, the final drug concentration should be 5 mg/mL.

-

-

Administration:

-

Administer the prepared drug solutions or vehicle control via intraperitoneal (IP) injection.

-

The recommended dose is 25 mg/kg for both this compound and Q8.

-

Administer seven doses in total, with one injection every 3-4 days over a period of 3 weeks.

-

Efficacy Assessment

-

Tumor Volume Measurement: Continue to measure tumor volume every 3-4 days throughout the treatment period.

-

Bioluminescence Imaging:

-

At the end of the study, perform in-vivo bioluminescence imaging to assess tumor burden.

-

Inject mice intraperitoneally with D-luciferin (150 mg/kg).

-

After 10-15 minutes, anesthetize the mice and image them using an in-vivo imaging system.

-

Quantify the bioluminescent signal from the tumor region.

-

-

Tissue Collection and Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Fix a portion of the tumor tissue in 10% neutral buffered formalin for immunohistochemical analysis.

-

Snap-freeze the remaining tumor tissue for other molecular analyses.

-

Immunohistochemistry for Calpain-2

-

Tissue Processing and Sectioning:

-

Dehydrate the formalin-fixed tumor tissue through a series of graded alcohols and embed in paraffin.

-

Cut 4-5 µm thick sections and mount them on positively charged slides.

-

-

Deparaffinization and Rehydration:

-

Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.

-

-

Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with a blocking serum.

-

Incubate with a primary antibody against Calpain-2 at an optimized dilution overnight at 4°C.

-

Incubate with a biotinylated secondary antibody.

-

Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Develop the signal with a diaminobenzidine (DAB) substrate kit.

-

Counterstain with hematoxylin.

-

-

Imaging and Analysis:

-

Dehydrate the slides, clear in xylene, and mount with a coverslip.

-

Image the stained sections using a light microscope and quantify the staining intensity.

-

Visualizations

Caption: this compound's Mechanism of Action.

Caption: In-Vivo Experimental Workflow.

References

- 1. 1,4-dihydroxy this compound attenuates growth of colorectal cancer cells and xenografts and regulates the TIE-2 signaling pathway in patient tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,4-dihydroxy this compound attenuates growth of colorectal cancer cells and xenografts and regulates the TIE-2 signaling pathway in patient tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,4-dihydroxy this compound modulates the secretome of uveal melanoma tumour explants and a marker of oxidative phosphorylation in a metastatic xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Use of Quininib in Colorectal Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quininib (B610386) and its more potent analogue, 1,4-dihydroxy this compound (Q8), have emerged as promising small molecules with anti-angiogenic and anti-tumorigenic properties in the context of colorectal cancer (CRC). These compounds operate through a mechanism distinct from conventional anti-VEGF therapies, suggesting their potential as alternative or complementary treatment strategies, particularly in cases of anti-VEGF resistance. This document provides a comprehensive overview of the application of this compound and its analogues in CRC cell lines, including detailed experimental protocols and a summary of key quantitative data.

Mechanism of Action

This compound and its analogues function primarily as antagonists of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2] The downstream signaling cascade initiated by the inhibition of CysLT1 in colorectal cancer cells involves the modulation of several key pathways:

-

NF-κB Pathway: this compound has been shown to reduce the activation and DNA binding of the NF-κB p65 subunit.[1]

-

Calpain-2 Expression: Gene silencing of CysLT1, mimicked by this compound's action, leads to a significant reduction in the expression of calpain-2, a pro-angiogenic factor.[1][2]

-

TIE-2/Angiopoietin Pathway: The this compound analogue Q8 has been demonstrated to decrease the secretion of soluble TIE-2 and Vascular Cell Adhesion Molecule-1 (VCAM-1) from human CRC tumor explants, indicating an inhibitory effect on the TIE-2/Angiopoietin signaling pathway, which is crucial for tumor angiogenesis.

This multi-faceted mechanism of action, independent of the VEGF pathway, underscores the therapeutic potential of this compound in CRC.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound and its analogues on colorectal cancer cell lines and tumor explants.

Table 1: Effect of this compound and its Analogues on HT29-Luc2 Colony Formation

| Compound | Concentration (µM) | Treatment Duration (hours) | Average Clone Survival (%) | p-value |

| DMSO (Control) | 0.1% | 24, 48, 72, 96 | ~100 | - |

| This compound (Q1) | 10 | 24, 48, 72, 96 | ~21 | < 0.001 |

| 5-Fluorouracil | 10 | 24, 48, 72, 96 | ~56 | < 0.05 |

| Q22 | 10 | 24, 48, 72, 96 | ~57 | < 0.05 |

| Q18 | 10 | 24, 48, 72, 96 | ~27 | < 0.001 |

| This compound (Q1) | 20 | 96 | ~6 | < 0.001 |

| 5-Fluorouracil | 20 | 96 | ~21 | < 0.001 |

| Q22 | 20 | 96 | ~21 | < 0.001 |

| Q18 | 20 | 96 | ~2 | < 0.001 |

| Q8 | 20 | 96 | ~25 | < 0.001 |

Table 2: Effect of 1,4-dihydroxy this compound (Q8) on Secretion of Angiogenic Factors from Human Ex Vivo Colorectal Tumor Explants

| Analyte | Treatment | Concentration (µM) | Treatment Duration (hours) | Result |

| TIE-2 | Q8 | 10 | 72 | Significantly decreased secretion |

| VCAM-1 | Q8 | 10 | 72 | Significantly decreased secretion |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the effects of this compound on colorectal cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on CRC cell lines.

Materials:

-

CRC cell lines (e.g., HT-29, HCT116, SW480)

-

Complete growth medium (e.g., McCoy's 5A for HT-29)

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed CRC cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or control medium (with 0.1% DMSO).

-

Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Mix gently on an orbital shaker to dissolve the formazan crystals completely.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Clonogenic Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

-

CRC cell lines

-

Complete growth medium

-

This compound stock solution

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Seed a low density of CRC cells (e.g., 500-1000 cells/well) into 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (0.1% DMSO) for 24, 48, 72, or 96 hours.

-

After the treatment period, replace the medium with fresh, drug-free complete growth medium.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

Wash the colonies twice with PBS.

-

Fix the colonies with methanol (B129727) for 15 minutes.

-

Stain the colonies with crystal violet solution for 20 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (containing >50 cells) in each well.

-

Calculate the surviving fraction for each treatment group relative to the control.

Western Blot Analysis

This protocol is for detecting changes in protein expression in CRC cells following this compound treatment.

Materials:

-

CRC cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (see Table 3)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Table 3: Recommended Primary Antibodies for Western Blot

| Target Protein | Host Species | Recommended Dilution | Company (Example) | Catalog # (Example) |

| CysLT1 | Rabbit | 1:1000 - 1:2000 | Abcam | ab151484 |

| Calpain-2 | Rabbit | 1:1000 | Cell Signaling Technology | #2539 |

| NF-κB p65 | Rabbit | 1:1000 | Cell Signaling Technology | #8242 |

| TIE-2 | Rabbit | 1:1000 | Cell Signaling Technology | #7403 |

| β-actin | Mouse | 1:5000 | Sigma-Aldrich | A5441 |

Procedure:

-

Treat CRC cells with this compound at the desired concentrations and time points.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

References

Quininib and its Analogs in Uveal Melanoma Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of quininib (B610386) and its analog, 1,4-dihydroxy this compound, in uveal melanoma (UM) research. These compounds have emerged as promising investigational agents, targeting key signaling pathways implicated in UM pathogenesis.

Introduction

Uveal melanoma is the most common primary intraocular malignancy in adults, with a high propensity for metastasis, primarily to the liver. Once metastasized, the prognosis is poor. This compound and its more potent analog, 1,4-dihydroxy this compound, are antagonists of the Cysteinyl Leukotriene Receptor 1 (CysLT1). Elevated CysLT1 expression has been correlated with poor survival in uveal melanoma patients. These antagonists have demonstrated anti-cancer effects in preclinical models of UM by modulating cell viability, proliferation, and inducing a specific form of iron-dependent cell death known as ferroptosis.

Mechanism of Action

This compound and 1,4-dihydroxy this compound exert their anti-tumor effects in uveal melanoma through at least two primary mechanisms:

-

Antagonism of the CysLT1 Receptor Signaling Pathway: By blocking the CysLT1 receptor, these compounds are thought to interfere with downstream signaling cascades that promote cancer cell survival and proliferation, such as the MAPK/ERK pathway.

-

Induction of Ferroptosis: 1,4-dihydroxy this compound has been shown to induce ferroptosis in metastatic uveal melanoma cells. This is achieved by modulating the expression of key markers of this cell death pathway, leading to iron-dependent lipid peroxidation and cell death.

Figure 1: Simplified CysLT1 Receptor Signaling Pathway and Inhibition by this compound.

Figure 2: Mechanism of Ferroptosis Induction by 1,4-dihydroxy this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and 1,4-dihydroxy this compound on uveal melanoma cell lines.

| Table 1: Effect of this compound and 1,4-dihydroxy this compound on Uveal Melanoma Cell Viability | | :--- | :--- | :--- | :--- | :--- | | Cell Line | Compound | Concentration (µM) | Treatment Duration (hours) | Reduction in Cell Viability (%) | | Mel285 | this compound | 50 | 96 | 95.1 | | Mel285 | 1,4-dihydroxy this compound | 20 | 96 | 55.9 | | OMM2.5 | this compound | 50 | 24 | 73.5 | | OMM2.5 | 1,4-dihydroxy this compound | 50 | 24 | 77.1 | | Mel270 | this compound | 50 | 24 | 66.4 | | Mel270 | 1,4-dihydroxy this compound | 50 | 24 | 69.5 |

| Table 2: Effect of this compound and 1,4-dihydroxy this compound on Uveal Melanoma Clonogenic Survival | | :--- | :--- | :--- | :--- | :--- | | Cell Line | Compound | Concentration (µM) | Treatment Duration (hours) | Reduction in Clone Survival (%) | | Mel285 | this compound | 20 | 24 | 58.1 | | Mel285 | 1,4-dihydroxy this compound | 20 | 24 | 84.3 | | OMM2.5 | 1,4-dihydroxy this compound | 20 | 24 | 98.2 | | OMM2.5 | this compound | 20 | 96 | 78.2 | | OMM2.5 | 1,4-dihydroxy this compound | 20 | 96 | 91.0 |

| Table 3: In Vivo Efficacy of 1,4-dihydroxy this compound in an Orthotopic Uveal Melanoma Xenograft Model | | :--- | :--- | | Parameter | Result | | Animal Model | Athymic Nude-Foxn1nu mice with orthotopic OMM2.5 xenografts | | Treatment | 1,4-dihydroxy this compound (25 mg/kg, intraperitoneally) | | Outcome | Did not significantly decrease tumor weight | | Biomarker Modulation | Significantly decreased ATP5B expression (a marker of oxidative phosphorylation) |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Figure 3: General Experimental Workflow for Evaluating this compound in Uveal Melanoma Research.

Protocol 1: Cell Viability (MTT) Assay

Objective: To determine the effect of this compound and its analogs on the viability of uveal melanoma cells.

Materials:

-

Uveal melanoma cell lines (e.g., Mel285, OMM2.5, Mel270)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound and/or 1,4-dihydroxy this compound

-

DMSO (for drug dissolution)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound or 1,4-dihydroxy this compound in complete medium. A vehicle control (DMSO) should also be prepared.

-

Remove the overnight medium from the cells and add 100 µL of the drug dilutions or vehicle control to the respective wells.

-

Incubate the plates for the desired duration (e.g., 24, 48, 72, or 96 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Clonogenic Survival Assay

Objective: To assess the long-term proliferative capacity of uveal melanoma cells after treatment with this compound or its analogs.

Materials:

-

Uveal melanoma cell lines

-

Complete cell culture medium

-

This compound and/or 1,4-dihydroxy this compound

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in methanol/water)

Procedure:

-

Prepare a single-cell suspension of the uveal melanoma cells.

-

Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound, 1,4-dihydroxy this compound, or vehicle control for a specified period (e.g., 24 or 96 hours).

-

Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

Wash the colonies with PBS, fix them with methanol, and stain with crystal violet solution for 10-20 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).

-

Calculate the surviving fraction for each treatment group relative to the vehicle control.

Protocol 3: Orthotopic Uveal Melanoma Xenograft Model in Mice

Objective: To evaluate the in vivo efficacy of this compound and its analogs on tumor growth in a clinically relevant animal model.

Materials:

-

Immunodeficient mice (e.g., Athymic Nude-Foxn1nu)

-

Metastatic uveal melanoma cell line (e.g., OMM2.5)

-

Matrigel

-

Surgical instruments for intraocular injection

-